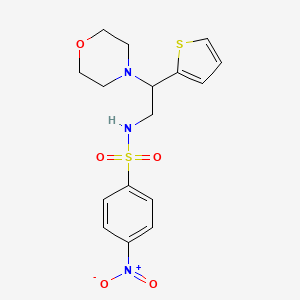

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide

Description

N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a morpholino ring, a thiophene moiety, and a nitro-substituted benzene sulfonamide group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and condensation, as seen in analogous sulfonamide derivatives .

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S2/c20-19(21)13-3-5-14(6-4-13)26(22,23)17-12-15(16-2-1-11-25-16)18-7-9-24-10-8-18/h1-6,11,15,17H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXRAJDXAKPGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with morpholine under specific conditions to form N-(2-morpholino-2-(thiophen-2-yl)ethyl)amine. The final step involves the sulfonation of this intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Backbones

Triazole-Thione Sulfonamides

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share the sulfonamide backbone but incorporate triazole-thione heterocycles. Key differences include:

- Spectral Features : The absence of C=O stretching (~1663–1682 cm⁻¹) in IR spectra confirms cyclization to triazole-thiones, unlike the target compound, which retains the nitrobenzenesulfonamide group .

- Tautomerism : These compounds exist in thione tautomeric forms (νC=S at 1247–1255 cm⁻¹), whereas the target compound’s stability is influenced by the electron-withdrawing nitro group .

Morpholino-Containing Sulfonamides

- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Shares the morpholino group but replaces the thiophene with a thiazole ring. The chloro-substituted phenyl group may alter electronic properties compared to the nitro group in the target compound.

- N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (): Features dual sulfonamide groups and a piperidinyloxy substituent, offering distinct steric and electronic profiles.

Thiophene-Containing Derivatives

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (): Incorporates dual thiophene-ethyl chains but lacks the sulfonamide group, emphasizing amine-based bioactivity.

Physicochemical and Electronic Properties

- Morpholino vs. Piperidine: The morpholino group’s oxygen atom may improve solubility relative to the piperidine derivatives in , which have bulky tetramethyl groups.

Biological Activity

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves a multi-step process:

- Preparation of Intermediate : The synthesis begins with the formation of 2-(thiophen-2-yl)ethylamine.

- Reaction with Morpholine : This intermediate is then reacted with morpholine to yield N-(2-morpholino-2-(thiophen-2-yl)ethyl)amine.

- Sulfonation : The final step involves sulfonation using 4-nitrobenzenesulfonyl chloride, often in the presence of a base like triethylamine.

This compound exhibits unique chemical properties due to the presence of the nitrobenzenesulfonamide group, which enhances its reactivity and potential biological interactions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access.

- Modulation of Signaling Pathways : It can alter signal transduction pathways by affecting key proteins involved in cellular signaling .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, suggesting that it may act as a potential therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | |

| Enzyme Inhibition | Binds to active sites of specific enzymes |

Case Studies

-

Study on Anticancer Activity :

- A series of derivatives based on this compound were synthesized and tested for anticancer efficacy. Results indicated significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics.

-

Investigation into Anti-inflammatory Mechanisms :

- Another study assessed the anti-inflammatory effects using murine models. The compound was found to significantly decrease inflammation markers when administered prior to inflammatory stimuli.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide?

- Answer : Synthesis typically involves multi-step reactions:

Sulfonamide Formation : React 4-nitrobenzenesulfonyl chloride with a morpholino-thiophene ethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity for biological assays) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Answer :

- X-ray Crystallography : Resolve molecular geometry and confirm intramolecular interactions (e.g., hydrogen bonds, disorder in functional groups) using SHELX software .

- NMR Spectroscopy : Assign signals (e.g., thiophene protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.5–3.7 ppm) to validate connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₂₀N₃O₅S₂) with <2 ppm error .

Q. How can computational methods predict the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., nitro group’s electron-deficient character) .

- HOMO-LUMO Gaps : Estimate reactivity (e.g., ΔE ~4.5 eV suggests moderate stability) .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation .

Advanced Research Questions

Q. How can structural disorder in crystallographic data for this compound be resolved?

- Answer :

- Disorder Modeling : Refine disordered atoms (e.g., oxygen in nitro groups) using PART instructions in SHELXL .

- Occupancy Optimization : Adjust site-occupancy factors (e.g., 0.578:0.422 for O4 in ) via least-squares refinement .

- Validation : Cross-check with Hirshfeld surfaces to ensure plausible intermolecular contacts .

Q. What strategies address contradictions in biological activity data across similar sulfonamide derivatives?

- Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., morpholine vs. piperidine) on target binding .

- Kinetic Assays : Measure IC₅₀ values under standardized conditions (e.g., enzyme inhibition at pH 7.4, 37°C) to minimize variability .

- Molecular Docking : Use AutoDock Vina to predict binding modes to biological targets (e.g., kinases, GPCRs) .

Q. How can reaction yields for this compound’s synthesis be optimized?

- Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates .

- Catalyst Optimization : Employ coupling agents (e.g., HATU, EDCI) for efficient sulfonamide bond formation .

- Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions .

Q. What experimental and computational approaches validate its mechanism of action in biological systems?

- Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to receptors .

- Metabolomics Profiling : Use LC-MS to track downstream metabolite changes post-treatment .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.